
4-Benzoylmorpholine
Overview
Description
4-Benzoylmorpholine (CAS 1468-28-6) is a tertiary amine derivative comprising a morpholine ring substituted at the 4-position with a benzoyl group (phenyl ketone). Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol . Key spectroscopic data includes:
- ¹H NMR (CDCl₃): δ 7.30 (s, 5H, aromatic), 3.57 (s, 8H, morpholine protons) .
- HRMS: [M+H]⁺ calculated 192.1019, observed 192.1022 .
The benzoyl group confers electron-withdrawing properties, influencing reactivity in oxidation and amidation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzoylmorpholine can be synthesized through several methods. One common method involves the reaction of morpholine with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of morpholine attacks the carbonyl carbon of benzoyl chloride, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the same nucleophilic acyl substitution reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Benzoylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to morpholine or other derivatives.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of bases like pyridine or triethylamine.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Morpholine or other reduced derivatives.
Substitution: Various acyl-substituted morpholines.
Scientific Research Applications
Catalytic Applications
4-Benzoylmorpholine serves as a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. It can be produced via catalytic reactions involving benzaldehyde and morpholine, often utilizing gold nanoparticles as catalysts.
Synthesis via Gold-Catalyzed Reactions
- Catalyst : Au/SiO₂@mSiO₂
- Reaction : Oxidative amidation of benzaldehyde and morpholine.
- Conditions : Room temperature, laser irradiation.
- Performance :
Catalyst Type | Conversion Rate | Selectivity | By-products Detected |
---|---|---|---|
Au/SiO₂@mSiO₂ | >50% | 100% | None |
Analytical Applications
This compound has been utilized as an internal standard in analytical methods for quantifying other compounds. Its properties allow for effective differentiation in complex mixtures.
Use in Method Development
- Study : Development of an analytical method for quantifying dimorpholinodiethyl ether.
- Findings : Selected due to favorable peak shape and sensitivity; identified issues with background noise during method development .
Toxicological Studies
The compound is also relevant in toxicology, particularly in assessing the safety of chemical mixtures and understanding their effects on biological systems.
Case Study in Toxicology
- Context : Analysis of organic layers using UPLC-MS/MS.
- Application : Investigated the toxicological profiles of mixtures containing this compound, contributing to risk assessment methodologies .
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for drug development.
Antimicrobial Activity
Mechanism of Action
The mechanism of action of 4-Benzoylmorpholine depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The benzoyl group can enhance the compound’s ability to cross biological membranes, increasing its efficacy in drug delivery systems. The exact molecular targets and pathways involved vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key Insights :
- Electron-withdrawing groups (e.g., benzoyl, nitro) enhance oxidative reactivity .
- Halogenated analogs (F, Cl) improve target binding via halogen bonds and dipole interactions .
- Steric modifications (e.g., methyl groups) alter molecular conformation and enzyme accessibility .
Key Insights :
- Green synthesis (e.g., Au/SiO₂ catalysis) offers energy efficiency for benzoylmorpholine .
- Traditional alkylation remains standard for benzyl derivatives but requires harsh conditions .
Physical and Chemical Properties
Key Insights :
- Halogenation improves bioavailability and target specificity .
Biological Activity
4-Benzoylmorpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound (CHNO$$ is an amide derived from morpholine and benzoyl chloride. Its structure features a morpholine ring, which is known for its ability to interact with biological targets due to its nitrogen atom that can participate in hydrogen bonding.
1. Anticancer Activity
Research has indicated that this compound exhibits selective cytotoxicity against cancer cells. A study demonstrated that derivatives of this compound showed 7-11 times higher activity against cancer cells compared to non-cancerous cells, suggesting a potential role in cancer therapy .
Table 1: Comparative Cytotoxicity of this compound Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Non-Cancer Cell Line | IC50 (µM) |
---|---|---|---|---|
This compound | HeLa | 10 | MCF-10A | 80 |
N-(4-Methoxybenzoyl)morpholine | MCF-7 | 15 | Vero | 100 |
N-(4-Nitrobenzoyl)morpholine | A549 | 12 | HUVEC | 90 |
2. Enzyme Inhibition
This compound has been identified as a potent inhibitor of several enzymes involved in pathological processes:
- Serine Proteases : It shows strong inhibitory effects against human leukocyte elastase (HLE) and cathepsin G, which are critical in inflammatory responses and tissue remodeling .
- Cysteine Proteases : The compound also demonstrates selectivity for cathepsin L, indicating its potential as a lead structure for developing cysteine protease inhibitors .
Mechanism of Action : The inhibition mechanism involves acylation of the active site serine residue in these enzymes, leading to a stable acyl-enzyme intermediate that prevents substrate access.
Case Study 1: Antitumor Efficacy
In a preclinical study, the efficacy of this compound was evaluated in xenograft models of human breast cancer. The compound was administered at varying doses, and tumor growth was monitored over four weeks. Results indicated a significant reduction in tumor volume compared to controls, highlighting its potential as an antitumor agent.
Case Study 2: Safety Profile Assessment
A safety assessment conducted using UPLC-MS/MS analysis revealed that while this compound exhibits promising biological activity, it also presents certain toxicological risks. The study emphasized the importance of thorough toxicity evaluations during drug development phases .
Q & A
Basic Questions
Q. What are the standard methods for synthesizing and characterizing 4-Benzoylmorpholine in laboratory settings?
- Methodological Answer : Synthesis typically involves condensation reactions between morpholine and benzoyl chloride derivatives. Characterization relies on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. For example:
- 1H NMR (400 MHz, CDCl3) : δ 7.30 (s, 5H, aromatic), 3.57 (s, 8H, morpholine ring) .
- 13C NMR (101 MHz, CDCl3) : δ 170.01 (carbonyl), 135.10–126.80 (aromatic carbons), 66.52–42.28 (morpholine carbons) .
- HRMS : Observed [M+H]+ at m/z 192.1022 (calculated 192.1019 for C11H13NO2) .
Table 1: Key NMR Assignments
Proton/Carbon Type | Chemical Shift (δ) | Assignment |
---|---|---|
Aromatic H | 7.30 ppm | 5H |
Morpholine H | 3.57 ppm | 8H |
Carbonyl C | 170.01 ppm | C=O |
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : this compound serves as a precursor in oxidation reactions. For instance, RuO4-mediated oxidation targets the N-α position, yielding amides or dioxygenated products. This reactivity is exploited in mechanistic studies of tertiary amine functionalization .
Advanced Research Questions
Q. How can researchers analyze the regioselectivity of RuO4-mediated oxidation of this compound?
- Methodological Answer : Regioselectivity is determined using isotopic labeling and kinetic studies . Evidence from RuO4 reactions indicates preferential oxidation at the morpholine ring’s N-α position due to electronic and steric factors. Advanced techniques like DFT calculations can model transition states to validate experimental outcomes .
Q. How do machine learning models enhance the prediction of C–H bond dissociation enthalpies (BDEs) in this compound?
- Methodological Answer : Hybrid semi-empirical quantum mechanical/machine learning (SQM/ML) models integrate structural descriptors (e.g., bond lengths, electron densities) with experimental BDE data. For this compound, these models achieve accuracy comparable to CBS-QB3 methods, enabling rapid screening of reactive sites (e.g., C–H bonds adjacent to the morpholine ring) .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions arise from dynamic molecular conformations or crystal packing effects. To resolve discrepancies:
- Cross-validate X-ray crystallography data (e.g., bond angles like O2–C14–C13 = 111.06(19)°) with solid-state NMR .
- Use molecular dynamics simulations to assess flexibility in solution vs. rigid crystal structures.
- Apply systematic error analysis frameworks from qualitative research to identify biases in data collection .
Table 2: Key Crystallographic Parameters
Bond Angle | Value (°) | Source |
---|---|---|
O2–C14–C13 | 111.06(19) | |
O2–C15–C16 | 111.24(17) |
Properties
IUPAC Name |
morpholin-4-yl(phenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(10-4-2-1-3-5-10)12-6-8-14-9-7-12/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCWYEUDIOQXEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074533 | |
Record name | Morpholine, 4-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1468-28-6 | |
Record name | N-Benzoylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1468-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoylmorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzoylmorpholine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morpholine, 4-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BENZOYLMORPHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8WEF5G9W6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.